molecular formula C10H4BrF6N B1381872 2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile CAS No. 1805277-63-7

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile

Cat. No.: B1381872
CAS No.: 1805277-63-7
M. Wt: 332.04 g/mol
InChI Key: GFSZAWDQEGQYMI-UHFFFAOYSA-N
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Description

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile is an organic compound characterized by the presence of bromine and trifluoromethyl groups attached to a phenyl ring, along with an acetonitrile group

Mechanism of Action

Target of Action

This compound is often used as a pharmaceutical intermediate , which suggests that it may be involved in the synthesis of drugs that target specific proteins or enzymes.

Pharmacokinetics

It’s worth noting that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile typically involves the bromination of a precursor compound followed by the introduction of trifluoromethyl groups. One common method involves the reaction of 2-bromo-4,6-dinitrobenzene with trifluoromethyl iodide in the presence of a catalyst such as copper powder. The resulting intermediate is then subjected to a nucleophilic substitution reaction with acetonitrile to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can be oxidized to form corresponding acids or reduced to form amines.

    Coupling Reactions: It can participate in coupling reactions to form biaryl compounds.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of substituted phenylacetonitriles.

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amines.

Scientific Research Applications

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Comparison with Similar Compounds

Similar Compounds

  • 2-Bromo-4-(trifluoromethyl)benzenesulfonyl chloride
  • 2,3,5,6-Tetrafluoro-4-(trifluoromethyl)benzyl bromide
  • 4-(Trifluoromethyl)phenylacetonitrile

Uniqueness

2-Bromo-4,6-bis(trifluoromethyl)phenylacetonitrile is unique due to the presence of both bromine and multiple trifluoromethyl groups, which confer distinct chemical properties such as increased lipophilicity and electron-withdrawing effects. These properties make it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-[2-bromo-4,6-bis(trifluoromethyl)phenyl]acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H4BrF6N/c11-8-4-5(9(12,13)14)3-7(10(15,16)17)6(8)1-2-18/h3-4H,1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFSZAWDQEGQYMI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C(F)(F)F)CC#N)Br)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H4BrF6N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.04 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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